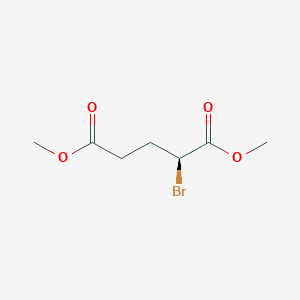
(R)-Dimethyl 2-bromopentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Dimethyl 2-bromopentanedioate is an organic compound with the molecular formula C7H11BrO4 It is a brominated ester derivative of pentanedioic acid, commonly used in organic synthesis and various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
®-Dimethyl 2-bromopentanedioate can be synthesized through the esterification of 2-bromopentanedioic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with methanol and a strong acid such as sulfuric acid or hydrochloric acid to yield the desired ester.
Industrial Production Methods
Industrial production of ®-Dimethyl 2-bromopentanedioate follows similar synthetic routes but on a larger scale. The process involves the continuous addition of 2-bromopentanedioic acid and methanol into a reactor with an acid catalyst. The reaction mixture is then heated under reflux conditions, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
®-Dimethyl 2-bromopentanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pentanedioates.
Reduction: Formation of 2-bromopentanediol.
Hydrolysis: Formation of 2-bromopentanedioic acid.
Scientific Research Applications
®-Dimethyl 2-bromopentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Dimethyl 2-bromopentanedioate involves its reactivity as an ester and a brominated compound. The ester groups can undergo hydrolysis or reduction, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-bromopentanedioate: Similar structure but with ethyl ester groups instead of methyl.
Dimethyl 2-chloropentanedioate: Similar structure but with a chlorine atom instead of bromine.
Dimethyl 2-bromobutanedioate: Similar structure but with a shorter carbon chain.
Uniqueness
®-Dimethyl 2-bromopentanedioate is unique due to its specific combination of bromine and ester groups, which confer distinct reactivity and potential applications. Its stereochemistry (R-configuration) also adds to its uniqueness, influencing its interactions in chiral environments and its use in asymmetric synthesis.
Properties
Molecular Formula |
C7H11BrO4 |
|---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
dimethyl (2S)-2-bromopentanedioate |
InChI |
InChI=1S/C7H11BrO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
MUPSZQADJPIQMZ-YFKPBYRVSA-N |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)Br |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,8-Bis(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole](/img/structure/B12273645.png)
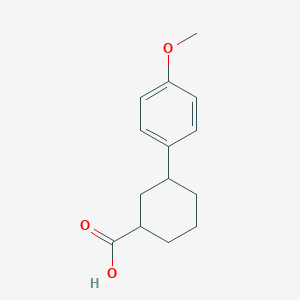
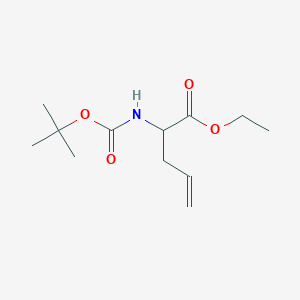
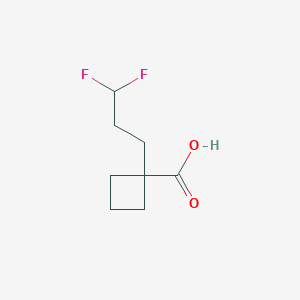
![10-Propyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12273682.png)
![3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12273689.png)
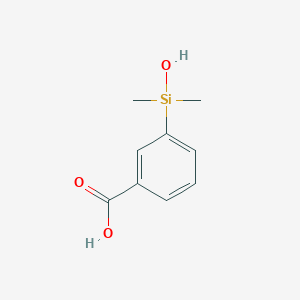
![7-methoxy-3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12273700.png)
![1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12273708.png)
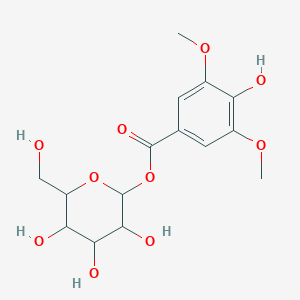
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol](/img/structure/B12273713.png)

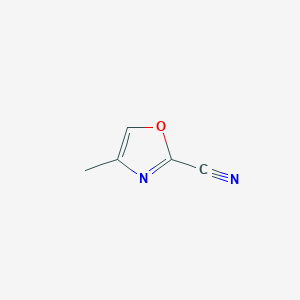
![3-(2-bromophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide](/img/structure/B12273733.png)
